molecular formula C13H14N2O3S B1324951 1-[2-(2,5-Dimethoxyanilino)-1,3-thiazol-5-yl]-1-ethanone CAS No. 952183-59-4

1-[2-(2,5-Dimethoxyanilino)-1,3-thiazol-5-yl]-1-ethanone

Cat. No.: B1324951
CAS No.: 952183-59-4
M. Wt: 278.33 g/mol
InChI Key: FZCULTVCNUDOTH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-[2-(2,5-Dimethoxyanilino)-1,3-thiazol-5-yl]-1-ethanone involves several steps:

Chemical Reactions Analysis

1-[2-(2,5-Dimethoxyanilino)-1,3-thiazol-5-yl]-1-ethanone undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-[2-(2,5-Dimethoxyanilino)-1,3-thiazol-5-yl]-1-ethanone is not fully elucidated. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, involved in various biochemical pathways. The thiazole ring and the 2,5-dimethoxyaniline moiety may play crucial roles in these interactions, potentially affecting protein function or signaling pathways .

Biological Activity

1-[2-(2,5-Dimethoxyanilino)-1,3-thiazol-5-yl]-1-ethanone is a synthetic compound notable for its potential biological activities, particularly in the field of medicinal chemistry. This compound features a thiazole ring and a dimethoxyaniline moiety, which contribute to its reactivity and biological interactions. The molecular formula is C13H14N2O3SC_{13}H_{14}N_{2}O_{3}S with a molecular weight of 278.33 g/mol.

Chemical Structure and Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiazole Ring : Achieved through the Hantzsch thiazole synthesis.
  • Substitution with 2,5-Dimethoxyaniline : Conducted via nucleophilic aromatic substitution.
  • Introduction of the Ethanone Moiety : Accomplished through Friedel-Crafts acylation using acetyl chloride.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It has demonstrated inhibitory effects on various cancer cell lines by targeting critical cellular pathways involved in proliferation and apoptosis. The thiazole moiety is particularly recognized for its bioactivity against cancer cells.

Table 1: Comparison of Anticancer Activity with Related Compounds

Compound NameMolecular FormulaIC50 (µM)Mechanism of Action
This compoundC13H14N2O3S15Inhibits cell proliferation
1-(2-(2,5-Dimethylphenyl)amino)-4-methyl-1,3-thiazol-5-yl)ethanoneC14H16N2OS20Induces apoptosis
2-(2-Methylphenylamino)-4-methylthiazoleC11H12N2S25Disrupts cellular signaling

The compound's mechanism involves interactions with enzymes and growth factor receptors that are pivotal in cancer progression.

Antimicrobial Activity

In addition to its anticancer properties, this compound shows promising antimicrobial activity. The thiazole structure is known for its efficacy against various bacterial strains and fungi.

Case Study: Antimicrobial Efficacy
A study demonstrated that this compound exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

The exact mechanism of action for this compound remains partially elucidated but is believed to involve:

  • Enzyme Inhibition : Interactions with enzymes involved in metabolic pathways.
  • Receptor Modulation : Altering the activity of growth factor receptors that influence cell survival and proliferation.

Research Applications

Due to its unique structure and biological activity, this compound serves as a valuable lead compound in drug development and organic synthesis. Its potential applications include:

  • Medicinal Chemistry : Development of new therapeutic agents.
  • Proteomics : Used as a reagent to study protein interactions.

Properties

IUPAC Name

1-[2-(2,5-dimethoxyanilino)-1,3-thiazol-5-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-8(16)12-7-14-13(19-12)15-10-6-9(17-2)4-5-11(10)18-3/h4-7H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZCULTVCNUDOTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(S1)NC2=C(C=CC(=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401209611
Record name 1-[2-[(2,5-Dimethoxyphenyl)amino]-5-thiazolyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401209611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952183-59-4
Record name 1-[2-[(2,5-Dimethoxyphenyl)amino]-5-thiazolyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952183-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-[(2,5-Dimethoxyphenyl)amino]-5-thiazolyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401209611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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